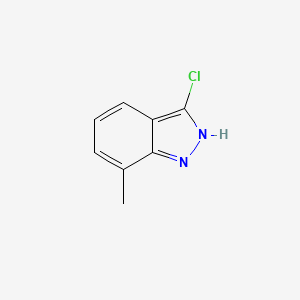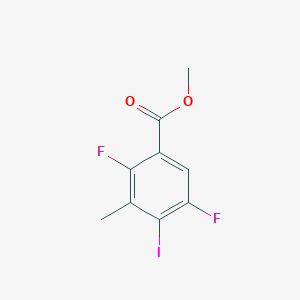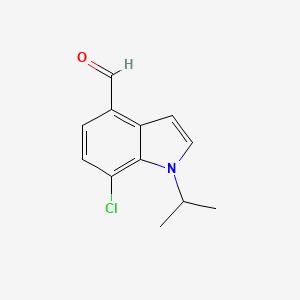
Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl-
概要
説明
Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl- is a heterocyclic aromatic organic compound Pyrimidines are a class of compounds that are structurally similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst (Pd(0)) and boronic acids as reagents. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine can be arylated with various aryl or heteroaryl boronic acids using Pd(PPh3)4 as the catalyst, K3PO4 as the base, and 1,4-dioxane as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura cross-coupling reaction is scalable and can be optimized for industrial applications. The reaction conditions, such as the choice of catalyst, base, and solvent, can be adjusted to improve yield and efficiency.
化学反応の分析
Types of Reactions
Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4 is commonly used in cross-coupling reactions.
Bases: K3PO4 is often used as a base in these reactions.
Solvents: 1,4-dioxane is a typical solvent for these reactions.
Major Products
The major products formed from these reactions are typically new pyrimidine analogs with various aryl or heteroaryl substituents .
科学的研究の応用
Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials with specific chemical properties.
作用機序
The mechanism of action of Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl- depends on its specific application. In biological systems, pyrimidine derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. The exact pathways involved can vary based on the specific derivative and its intended use .
類似化合物との比較
Similar Compounds
5-(4-bromophenyl)-4,6-dichloropyrimidine: A closely related compound with similar chemical properties.
4,6-dichloro-2-methylpyrimidine: Another pyrimidine derivative with chlorine and methyl substituents.
特性
IUPAC Name |
5-(4-bromophenyl)-4,6-dichloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrCl2N2/c1-6-15-10(13)9(11(14)16-6)7-2-4-8(12)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPAMDSROMRYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dimethylamino)methyl]-4-methoxybenzaldehydehydrochloride](/img/structure/B1459033.png)


![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)



![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1459044.png)




![Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1459054.png)
![8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B1459055.png)
